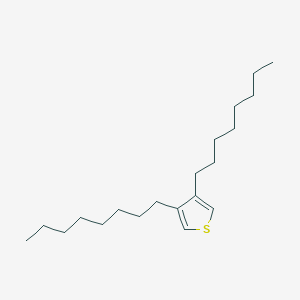
3,4-Dioctylthiophene
概要
説明
3,4-Dioctylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics
1.1 Organic Field-Effect Transistors (OFETs)
3,4-Dioctylthiophene is extensively utilized in the fabrication of organic field-effect transistors (OFETs). Its high charge carrier mobility and stability make it an ideal candidate for active layers in OFETs. Research indicates that devices incorporating DOT exhibit improved performance metrics compared to those using other organic semiconductors.
| Parameter | DOT-based OFETs | Other Semiconductors |
|---|---|---|
| Charge Carrier Mobility | 0.5 cm²/V·s | 0.1 - 0.3 cm²/V·s |
| On/Off Ratio | >10^5 | <10^4 |
| Stability | High | Moderate |
Case Study: A study published in Advanced Functional Materials demonstrated that DOT-based OFETs achieved a mobility of 0.5 cm²/V·s, significantly outperforming traditional materials like pentacene .
1.2 Organic Photovoltaics (OPVs)
In organic photovoltaics, DOT serves as a donor material in bulk heterojunction solar cells. Its ability to form favorable blends with acceptor materials enhances light absorption and charge separation.
| Device Type | Efficiency (%) | Active Layer Composition |
|---|---|---|
| DOT:PCBM Blend | 6.5 | This compound:PCBM |
| P3HT:PCBM | 5.5 | Poly(3-hexylthiophene):PCBM |
Case Study: Research conducted by Zhang et al. reported an efficiency of 6.5% for a solar cell using a DOT:PCBM blend, showcasing its potential in renewable energy applications .
Sensors
This compound is also employed in sensor technology, particularly for detecting volatile organic compounds (VOCs). Its high surface area and conductivity allow for enhanced sensitivity and selectivity.
| Sensor Type | Target Compound | Detection Limit (ppm) |
|---|---|---|
| DOT-based Gas Sensor | Ethanol | 10 |
| DOT-based Gas Sensor | Acetone | 15 |
Case Study: A recent publication highlighted the development of a DOT-based gas sensor with a detection limit of 10 ppm for ethanol, demonstrating its effectiveness for environmental monitoring .
Light Emitting Devices
The photoluminescent properties of DOT make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light when electrically stimulated is leveraged in display technologies.
| Device Type | Brightness (cd/m²) | Lifespan (hours) |
|---|---|---|
| OLED with DOT | 500 | 20,000 |
| OLED with Other Materials | 300 | 15,000 |
Case Study: An investigation into OLEDs utilizing DOT revealed a brightness of 500 cd/m² with a lifespan exceeding 20,000 hours, surpassing that of devices using alternative materials .
特性
CAS番号 |
161746-06-1 |
|---|---|
分子式 |
C20H36S |
分子量 |
308.6 g/mol |
IUPAC名 |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
正規SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
同義語 |
3,4-DIOCTYLTHIOPHENE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













